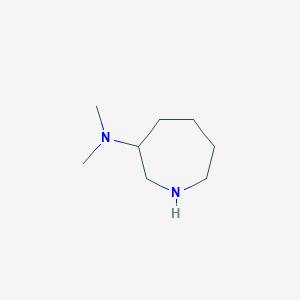

N,N-Dimethyl-3-azepanamine

Description

Historical Perspectives on Azepane Derivatives in Chemical Synthesis

The synthesis of azepane derivatives has been a long-standing area of interest in organic chemistry. Historically, methods such as ring expansion of smaller piperidine (B6355638) rings and cyclization of linear amino alcohols have been employed. google.com More recent synthetic strategies have focused on developing more efficient and stereoselective methods.

For instance, multi-enzyme cascades have been utilized to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane, showcasing a green and efficient approach to chiral 3-aminoazepanes. rsc.orgnih.gov This biocatalytic method avoids the use of harsh reagents and provides high enantiopurity. Another established route involves the cyclization of methyl esters derived from natural amino acids like ornithine and lysine (B10760008) to produce enantiopure 3-aminopiperidine and 3-aminoazepane derivatives. figshare.com These methods, while not specifically detailing the synthesis of N,N-Dimethyl-3-azepanamine, lay the general groundwork for accessing the core 3-aminoazepane scaffold. The N,N-dimethyl functionality could then be potentially introduced through standard N-alkylation techniques.

The pharmacological importance of azepane-based compounds has spurred the development of diverse synthetic routes. Azepane derivatives have been identified as crucial pharmacophores in drugs targeting a range of conditions. nih.gov This has led to a continuous search for novel and efficient synthetic methodologies to access structurally diverse azepane libraries.

Structural Significance and Stereochemical Considerations within the Azepanamine Scaffold

The seven-membered azepane ring of this compound is conformationally flexible, capable of adopting several twist-chair and boat conformations. The substitution at the C3 position introduces a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-N,N-Dimethyl-3-azepanamine. The specific stereochemistry is crucial as it often dictates the biological activity of chiral molecules. For example, the (3S)-enantiomer is commercially available, indicating a specific interest in its stereochemical configuration. chembk.comkeyorganics.net

The dimethylamino substituent at the C3 position significantly influences the molecule's basicity and nucleophilicity. The presence of two nitrogen atoms, one within the ring and one in the substituent, allows for multiple sites of protonation or coordination to metal centers, which can be a key feature in its application as a ligand or in catalysis. The stereoselective synthesis of 3-aminoazepane derivatives is a key challenge and an area of active research, as controlling the stereochemistry at the C3 position is paramount for developing compounds with specific therapeutic effects. rsc.org

Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| CAS Number (racemic) | 933733-52-9 |

| CAS Number ((3S)-enantiomer) | 197086-51-4 |

| Physical Form | Liquid (racemic) / Solid ((3S)-enantiomer) |

| InChI (racemic) | 1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3 |

| InChI ((3S)-enantiomer) | 1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |

| SMILES (racemic) | CN(C)C1CCCCNC1 |

| SMILES ((3S)-enantiomer) | CN(C)[C@H]1CCCCNC1 |

Properties

IUPAC Name |

N,N-dimethylazepan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKCNYMLYVVFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N,n Dimethyl 3 Azepanamine

Electron Transfer and Proton Transfer Mechanisms in Azacyclic Transformations (as observed in N-aryl azacycle ring contractions)

Specific studies detailing the electron transfer and proton transfer mechanisms involving N,N-Dimethyl-3-azepanamine in the context of N-aryl azacycle ring contractions have not been found. General research on this class of reactions suggests a revised ET/PT mechanism initiated by blue-light irradiation, involving rapid intramolecular photoreduction of an excited-state carbonyl by the nitrogen lone pair, followed by deprotonation. However, the direct participation and mechanistic role of this compound in such transformations are not documented.

Role of this compound in Nucleophilic and Electrophilic Pathways

There is no available literature that characterizes the specific roles of this compound as a nucleophile or an electrophile in chemical reactions. Consequently, a detailed discussion of its behavior in nucleophilic and electrophilic pathways cannot be provided.

Kinetic and Thermodynamic Analyses of Azepanamine Reactions

No published data on the kinetic or thermodynamic parameters of reactions involving this compound could be located. This includes reaction rates, activation energies, and changes in enthalpy or entropy for any of its potential transformations.

Elucidation of Reaction Intermediates and Transition States in Complex Systems

Scientific literature detailing the identification or theoretical calculation of reaction intermediates and transition states in reactions involving this compound is not available.

Influence of Substituent Effects on Azepanamine Reactivity

There is no research available that investigates how different substituents on the this compound structure would influence its chemical reactivity.

Catalytic Applications of N,n Dimethyl 3 Azepanamine and Its Analogues

N,N-Dimethyl-3-azepanamine as an Organocatalyst in Asymmetric Synthesis

While direct studies on this compound as a primary organocatalyst in asymmetric synthesis are not extensively documented in publicly available research, the broader class of chiral azepane derivatives has demonstrated considerable utility in this domain. Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has become a cornerstone of modern synthetic chemistry. epa.gov Chiral azepane scaffolds, particularly those with well-defined stereochemistry, can provide the necessary chiral environment to induce enantioselectivity in a variety of reactions.

A notable example within the azepane family is the application of chiral 1,1'-binaphthylazepines. These compounds, which feature a rigid binaphthyl backbone fused to the azepine ring, have been successfully employed as organocatalysts in several asymmetric transformations. tandfonline.com Their structural rigidity and defined chiral pockets are key to their catalytic efficacy.

One of the most successful applications of these binaphthylazepine derivatives has been in phase-transfer catalysis for reactions such as asymmetric alkylations, Michael additions, and aldol (B89426) reactions. tandfonline.com In these reactions, the chiral azepinium ion forms a chiral ion pair with the reacting anion, directing the approach of the electrophile to one face of the nucleophile, thereby controlling the stereochemical outcome.

The development of novel binaphthylazepine-based organocatalysts continues to be an active area of research. For instance, α-tetrazole-substituted 1,1'-binaphthylazepines have been synthesized and tested as catalysts in the asymmetric intramolecular oxa-Michael cyclization of 2-hydroxy chalcones to produce chiral flavanones, albeit with low enantioselectivity in initial studies. tandfonline.com This highlights the ongoing efforts to fine-tune the azepane scaffold to achieve higher levels of stereocontrol in various organic transformations.

Biocatalytic Applications Involving Azepanamine Derivatives (e.g., imine reductases and reductive aminases)

The synthesis of chiral azepane derivatives is of significant interest in medicinal chemistry, and biocatalysis has emerged as a powerful tool for achieving this with high enantioselectivity. acs.org Specifically, imine reductases (IREDs) and reductive aminases (RedAms) have been successfully employed for the asymmetric synthesis of chiral azepanamines. nih.govcmu.edu These enzymes catalyze the reduction of imines and the reductive amination of ketones, respectively, providing a green and efficient route to enantiomerically pure amines. researchgate.net

A notable application is the semi-rational design of an imine reductase for the asymmetric synthesis of alkylated S-4-azepanamines. chemicalbook.com Through structure-guided mutagenesis, a triple-mutant IRED was developed that exhibited high stereoselectivity (up to >99% S-enantiomer) in the reductive amination of N-Boc-4-oxo-azepane with various amines. This work represents a significant advancement in the biocatalytic production of chiral 4-aminoazepanes, which are valuable building blocks for pharmaceuticals. chemicalbook.com

Imine reductases have also been utilized in chemoenzymatic methods for the synthesis of 2,2-disubstituted azepanes. nih.gov This approach combines the strengths of both chemical synthesis and biocatalysis to access complex molecular architectures. The IRED-catalyzed step ensures the stereoselective formation of the chiral amine center, which is often challenging to achieve through traditional chemical methods.

The broader substrate scope of IREDs and RedAms allows for the synthesis of a variety of chiral cyclic amines. epa.gov These enzymes have been applied to the synthesis of chiral 1,4-diazepanes and dibenz[c,e]azepines, demonstrating their versatility in constructing seven-membered nitrogen-containing rings. resitan.net The catalytic efficiency of these enzymes can be further improved through protein engineering, as demonstrated by the 61-fold increase in catalytic efficiency of an IRED mutant for the synthesis of a chiral 1,4-diazepane. resitan.net

The mechanism of these enzymes involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NAD(P)H) to the imine substrate. nih.gov Reductive aminases are a subclass of IREDs that can catalyze both the formation of the imine from a ketone and an amine and its subsequent reduction within the same active site. researchgate.net This one-pot, multi-step reaction is highly atom-economical and environmentally friendly.

Below is a table summarizing selected biocatalytic applications involving the synthesis of azepane derivatives:

| Enzyme Type | Substrate(s) | Product | Key Features |

| Imine Reductase (mutant) | N-Boc-4-oxo-azepane, various amines | Alkylated S-4-azepanamines | High stereoselectivity (>99% S) |

| Imine Reductase | Cyclic imines | 2,2-disubstituted azepanes | Chemoenzymatic approach |

| Imine Reductase | Prochiral imines | Chiral dibenz[c,e]azepines | High enantioselectivity |

| Reductive Aminase | Ketones and amines | Chiral cyclic amines | One-pot reductive amination |

Structure-Performance Relationships in Catalytic Systems

The catalytic performance of systems employing azepane-based molecules is intricately linked to their structural and electronic properties. The conformation of the seven-membered azepane ring, as well as the nature and position of substituents, can significantly influence the catalyst's activity, selectivity, and stability. While comprehensive structure-performance relationship studies specifically for this compound in catalysis are not widely available, general principles can be inferred from related systems.

In organocatalysis, the steric environment created by the catalyst is paramount for achieving high enantioselectivity. For chiral azepane-based catalysts, the conformational flexibility of the seven-membered ring can be both an advantage and a challenge. While it allows for the accommodation of a range of substrates, it can also lead to multiple competing transition states, potentially lowering enantioselectivity. Therefore, the design of rigidified azepane scaffolds, such as the binaphthylazepines, is a common strategy to restrict conformational freedom and enhance stereocontrol. tandfonline.com The position and nature of substituents on the azepane ring can also modulate the catalyst's steric and electronic properties. For instance, bulky substituents can create a more defined chiral pocket, leading to higher enantioselectivity.

In transition metal catalysis, the azepanamine ligand's structure directly impacts the coordination environment of the metal center. The steric bulk of the ligand can influence the number of substrate molecules that can coordinate to the metal, affecting the reaction rate and selectivity. For example, in olefin polymerization catalyzed by pyridylamido-type complexes, substituents on the ligand framework have been shown to enhance the stereoselectivity of propene insertion. resitan.net DFT calculations and steric maps have been used to rationalize these effects, demonstrating that both steric and electronic factors contribute to the catalyst's performance. resitan.net The bite angle of a bidentate azepanamine ligand, which is determined by the connectivity of the coordinating atoms and the conformation of the azepane ring, would also be a critical parameter influencing the geometry and reactivity of the metal complex.

In biocatalysis, the structure of the azepane substrate is a key determinant of its recognition and conversion by enzymes. The active sites of enzymes like imine reductases are highly specific, and subtle changes in the substrate's structure can have a profound impact on binding and catalysis. For instance, the successful engineering of an imine reductase for the asymmetric synthesis of S-4-azepanamines involved mutating residues in the active site that directly interact with the ketone moiety of the substrate. chemicalbook.com This highlights the importance of shape complementarity between the substrate and the enzyme's active site. The conformational preferences of the azepane ring in the substrate will also influence how it fits into the active site, and this can be a critical factor in determining the stereochemical outcome of the reaction.

Computational studies, such as DFT calculations, are increasingly being used to elucidate the mechanisms of catalytic reactions and to understand structure-performance relationships. resitan.net These studies can provide insights into the energies of transition states and intermediates, helping to explain experimentally observed trends in reactivity and selectivity. For azepane-based catalytic systems, computational modeling could be a valuable tool for designing new catalysts with improved performance by predicting the effects of structural modifications.

Role in Polymerization and Resin Formulation Co-promoters (as seen with N,N-Dimethylacetoacetamide)

The curing of unsaturated polyester (B1180765) resins typically involves the copolymerization of the unsaturated polyester with a vinyl monomer, most commonly styrene, in the presence of a free-radical initiator. resitan.net At ambient temperatures, the decomposition of the initiator, often a peroxide such as methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO), is too slow to achieve a practical curing rate. resitan.netnih.gov This is where accelerators come into play.

The primary role of a tertiary amine in this system is to promote the decomposition of the peroxide initiator at room temperature, thereby generating the free radicals necessary to initiate the polymerization chain reaction. nih.gov The mechanism involves a redox reaction between the tertiary amine and the peroxide. The amine facilitates the cleavage of the weak oxygen-oxygen bond in the peroxide, leading to the formation of radicals. In systems using cobalt salts (e.g., cobalt octoate) as a primary promoter, tertiary amines can act as co-promoters, further enhancing the rate of radical formation and reducing the gel and cure times of the resin. epa.govtandfonline.com

The efficiency of a tertiary amine as a promoter is dependent on its chemical structure. Factors such as the basicity of the amine and the steric accessibility of the lone pair of electrons on the nitrogen atom can influence its reactivity towards the peroxide. The structure of this compound, with its cyclic seven-membered ring, presents an interesting case. The conformational flexibility of the azepane ring could influence the steric hindrance around the nitrogen atom, potentially affecting its interaction with the peroxide.

Theoretical and Computational Chemistry Studies of N,n Dimethyl 3 Azepanamine

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

No specific Density Functional Theory (DFT) studies on N,N-Dimethyl-3-azepanamine have been identified in the scientific literature.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgnih.gov For a molecule like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, characterized by bond lengths and angles corresponding to the lowest energy state.

Key electronic properties that could be calculated include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. chemrevlett.com

Electron Density Distribution: DFT can map the electron density to reveal the distribution of charge across the molecule, identifying electron-rich and electron-poor regions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, which is useful for predicting how the molecule interacts with other charged or polar species.

These investigations, commonly performed on azacycles and related amines, provide fundamental insights into the molecule's stability, reactivity, and intermolecular interaction sites. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulations specifically for this compound.

Molecular dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules over time. chemistrysteps.com For a flexible seven-membered ring system like azepane, MD simulations are particularly valuable for exploring its conformational landscape. lifechemicals.com The azepane ring can adopt several low-energy conformations, such as chair and boat forms, and the presence of the N,N-dimethylamino substituent at the 3-position would influence the equilibrium between these conformers.

A typical MD study on this molecule would involve:

Simulating the molecule's behavior in a solvent (e.g., water) to understand how intermolecular interactions, such as hydrogen bonding with the solvent, affect its structure and dynamics.

Analyzing the trajectory of the simulation to identify the most stable or populated conformations and the energy barriers for conversion between them. chemistrysteps.comlumenlearning.com

Studying interactions between multiple this compound molecules to understand aggregation or self-association behavior.

Such studies provide a dynamic picture of the molecule's behavior that complements the static information from quantum chemistry calculations.

Computational Modeling of Reaction Pathways and Catalytic Cycles

Specific computational models for the reaction pathways and potential catalytic cycles involving this compound are not documented in the literature.

Computational modeling, often using DFT, is a powerful tool for elucidating reaction mechanisms. nih.gov As a tertiary amine, this compound could participate in various reactions, such as acid-base reactions, nucleophilic substitutions, or oxidation. Computational studies could model these processes to:

Identify Transition States: Determine the structure and energy of transition states along a proposed reaction coordinate.

Calculate Activation Energies: Compute the energy barriers for different reaction steps, which helps in predicting reaction rates and identifying the rate-determining step. nih.gov

For instance, if this compound were to act as a catalyst, computational modeling could be used to map out the entire catalytic cycle, identifying all intermediates and transition states to understand how the catalyst is regenerated and what factors control its efficiency. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Azepanamines

No specific Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies featuring this compound have been published.

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity or a specific physicochemical property. nih.govnih.gov In the context of azepanamines, which are scaffolds found in many bioactive compounds, a QSAR study would typically involve a series of related azepane derivatives. nih.govresearchgate.net

The process would include:

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the series. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Using statistical methods or machine learning to build a regression or classification model that correlates a subset of these descriptors with the measured activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.net

Spectroscopic Property Predictions via Computational Methods

While computational methods are frequently used to predict spectroscopic properties, no such predictions have been specifically published for this compound.

Computational chemistry can accurately predict various types of molecular spectra, which is invaluable for structure elucidation and interpretation of experimental data. nih.govbohrium.com

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. nih.gov These predictions are highly sensitive to the molecule's 3D conformation, making them useful for conformational analysis of cyclic systems like azepanes. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. Comparing the computed spectrum with an experimental one can help assign specific vibrational modes to observed absorption bands.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. nih.gov

These predictive tools are essential in modern chemistry for confirming the identity of synthesized compounds and understanding their structural and electronic features.

Advanced Analytical and Characterization Techniques for N,n Dimethyl 3 Azepanamine

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of N,N-Dimethyl-3-azepanamine and the profiling of its potential impurities. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). researchgate.netrsc.org This precision allows for the determination of a unique elemental formula from the measured mass. uci.edunih.gov

For this compound (C₉H₂₀N₂), HRMS can verify its molecular identity by matching the experimentally measured accurate mass of its protonated molecule [M+H]⁺ with the theoretically calculated exact mass. This high degree of certainty is crucial for distinguishing the target compound from isomers or other compounds with the same nominal mass.

In the context of impurity profiling, HRMS coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) is a powerful tool for detecting, identifying, and quantifying unwanted chemicals that may be present from the synthesis or degradation of the main compound. thermofisher.combiomedres.usijprajournal.com These impurities can include starting materials, reagents, intermediates, or by-products. The high sensitivity and mass accuracy of HRMS enable the identification of these trace-level components by determining their elemental compositions, which is the first step in deducing their structures. thermofisher.comresearchgate.net

| Compound | Formula of Ion | Calculated Exact Mass (m/z) | Measured Accurate Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | [C₉H₂₁N₂]⁺ | 157.1705 | 157.1703 | -1.27 |

| Potential Impurity (Azepane) | [C₆H₁₄N]⁺ | 100.1126 | 100.1127 | +1.00 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous structural elucidation of this compound. semanticscholar.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the complexity of the azepane ring system necessitates the use of two-dimensional (2D) NMR techniques for definitive assignment of all proton and carbon signals. nih.govipb.pt

Key 2D NMR experiments for this purpose include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the azepane ring. It helps trace the connectivity of the -CH₂- groups from C2 through C7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal of the nucleus to which it is directly attached. This provides a clear and direct assignment of protons to their respective carbons in the flexible azepane ring and the N-methyl groups. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular framework. For instance, HMBC can show correlations from the N-methyl protons to the nitrogen-attached carbons of the ring (C2 and C7), and from the protons on C3 to the carbons of the N,N-dimethylamino group, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and relative stereochemistry. For a flexible seven-membered ring like azepane, NOESY can help understand the preferred spatial arrangement of the ring protons. mq.edu.audiva-portal.org

Together, these advanced NMR methods provide a detailed molecular blueprint, confirming the connectivity and conformation of this compound. nih.govacs.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| N(CH₃)₂ | ~2.3 | ~45.0 | Protons to C3 |

| C2-H₂ | ~2.8 | ~58.0 | Protons to C3, C7 |

| C3-H | ~2.5 | ~65.0 | Proton to C2, C4, N(CH₃)₂ carbons |

| C4-H₂ | ~1.6 | ~30.0 | Protons to C3, C5 |

| C5-H₂ | ~1.5 | ~28.0 | Protons to C4, C6 |

| C6-H₂ | ~1.7 | ~31.0 | Protons to C5, C7 |

| C7-H₂ | ~2.7 | ~52.0 | Protons to C2, C6 |

Chiroptical Methods for Stereochemical Analysis

For chiral forms of the compound, such as (3S)-N,N-Dimethyl-3-azepanamine, chiroptical methods are essential for determining the absolute configuration. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are the primary techniques used for this purpose. rsc.org The principle relies on the fact that enantiomers produce mirror-image CD and VCD spectra. nih.gov The absolute configuration of an unknown sample can be unambiguously determined by comparing its experimental spectrum to one predicted for a known configuration (e.g., the S-enantiomer) using quantum mechanical calculations, typically Density Functional Theory (DFT). spectroscopyeurope.comamericanlaboratory.com A direct match in the sign and relative intensity of the spectral bands confirms the configuration, while a mirror-image relationship indicates the opposite enantiomer. schrodinger.com

VCD spectroscopy, which measures circular dichroism in the infrared region of the spectrum, is particularly powerful. rsc.org It offers several advantages over traditional electronic CD:

Rich Spectral Detail: VCD spectra contain numerous bands corresponding to molecular vibrations, providing a detailed and unique fingerprint for the molecule's stereochemistry. spectroscopyeurope.com

Broad Applicability: The technique is not reliant on the presence of a UV-Vis chromophore, making it applicable to a wider range of molecules. spectroscopyeurope.com

The combination of experimental VCD measurement and theoretical calculation provides a reliable, non-destructive method for assigning the absolute stereochemistry of chiral molecules like (3S)-N,N-Dimethyl-3-azepanamine in solution. americanlaboratory.comschrodinger.com

| Step | Action | Purpose |

|---|---|---|

| 1 | Measure the experimental VCD and IR spectra of the sample in solution. | Obtain the experimental chiroptical fingerprint of the unknown enantiomer. |

| 2 | Perform quantum chemical (DFT) calculations for one chosen enantiomer (e.g., the S-form). | Predict the theoretical VCD and IR spectra for a molecule of known absolute configuration. |

| 3 | Compare the experimental VCD spectrum with the calculated spectrum. | Assign the absolute configuration based on whether the spectra are identical or mirror images. |

Chromatographic Methods for Purity and Mixture Analysis in Research Contexts

Chromatography is a fundamental set of techniques for assessing the purity of this compound and for analyzing it within complex mixtures in a research setting. ijprajournal.com Different chromatographic methods are chosen based on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment. A reversed-phase HPLC method can separate the main compound from non-volatile organic impurities, such as starting materials or degradation products. Purity is typically determined by calculating the area percentage of the main peak relative to all detected peaks using a universal detector like a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD).

Gas Chromatography (GC): Suitable for analyzing volatile and semi-volatile impurities. A GC-MS system is particularly effective for identifying residual solvents from the synthesis or other volatile organic impurities. nih.gov

Supercritical Fluid Chromatography (SFC): This technique is highly effective for chiral separations and is often preferred over HPLC for its speed and use of environmentally benign mobile phases (supercritical CO₂). chromatographyonline.comchromatographyonline.com To separate the enantiomers of this compound, a chiral stationary phase (CSP) is used. CSPs, such as those based on crown ethers or cyclofructans, create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. wiley.comresearchgate.net This is critical for determining the enantiomeric excess (e.e.) of a sample.

Applications As a Synthetic Intermediate for Complex Molecules

Role in the Synthesis of Pharmaceutical Precursors and Advanced Chemical Intermediates

The azepane core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules with a wide array of therapeutic properties, including anticancer, antiviral, and antidiabetic activities. nih.govlifechemicals.comresearchgate.netnih.gov The functionalized azepane derivatives are of particular interest due to the conformational flexibility of the seven-membered ring, which can be crucial for biological activity. lifechemicals.com N,N-Dimethyl-3-azepanamine serves as a valuable precursor for introducing this desirable azepane motif into larger, more complex pharmaceutical agents.

Drawing parallels from the synthesis of other cyclic diamines, the secondary amine of this compound can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination. researchgate.net This allows for the attachment of diverse side chains and pharmacophores, leading to the generation of libraries of novel compounds for drug discovery. nih.gov For instance, vicinal chiral diamines, which share structural similarities with this compound, are utilized in the solid-phase synthesis of diazacyclic and triazacyclic small-molecule libraries. nih.gov This highlights the potential of this compound in combinatorial chemistry for the rapid generation of new drug candidates.

The synthesis of various bioactive compounds relies on the strategic incorporation of cyclic amine frameworks. The table below illustrates examples of pharmaceutical precursors and the role of cyclic amines in their synthesis, suggesting analogous applications for this compound.

| Pharmaceutical Precursor/Drug Class | Role of Cyclic Amine Intermediate | Potential Application of this compound |

| Balanol Analogues (Protein Kinase Inhibitors) | The azepane ring is a core structural component responsible for bioactivity. nih.govlifechemicals.com | Introduction of the N,N-dimethylamino group could modulate solubility and target binding. |

| Tolazamide Analogues (Antidiabetic) | The azepane moiety is crucial for the drug's mechanism of action. lifechemicals.com | Modification of the azepane ring with the dimethylamino substituent could lead to novel derivatives with altered pharmacokinetic profiles. |

| Azelastine Analogues (Antihistamine) | The azepane ring is a key feature of this second-generation histamine (B1213489) antagonist. lifechemicals.com | Use as a scaffold to develop new antihistaminic agents with potentially improved efficacy and reduced side effects. |

| Quinolizidine and Pyrrolidine-fused Azepanes | Azepane derivatives serve as precursors for the synthesis of these alkaloid structures. researchgate.net | A potential starting material for the synthesis of novel, complex heterocyclic systems with interesting biological properties. |

Integration into Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools in modern organic synthesis for building molecular complexity efficiently. nih.govorganic-chemistry.orgnih.gov The presence of two distinct amine functionalities in this compound makes it an ideal candidate for participation in such reactions. The secondary amine can act as a nucleophile, while the tertiary amine can influence the reactivity and selectivity of the reaction or be involved in subsequent transformations.

For example, diamines are known to participate in various MCRs to generate diverse heterocyclic scaffolds. nih.govresearchgate.net By analogy, this compound could be employed in Ugi or Passerini-type reactions, where the secondary amine would provide one of the components, leading to the formation of complex peptide-like structures or other highly functionalized molecules.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly atom-economical and can rapidly generate complex molecular architectures from simple starting materials. The unique structure of this compound can be exploited in the design of novel cascade sequences. For instance, functionalization of the secondary amine could be followed by an intramolecular cyclization or rearrangement involving the azepane ring, leading to the formation of fused or bridged bicyclic systems. There are established methods for synthesizing functionalized azepanes through cascade reactions, such as tandem amination/cyclization of allenynes or rearrangement cascades of arylpyrrolidines. nih.govresearchgate.net

The following table outlines potential multicomponent and cascade reactions where this compound could serve as a key building block.

| Reaction Type | General Role of Diamines/Cyclic Amines | Plausible Role of this compound |

| Ugi Multicomponent Reaction | The primary or secondary amine acts as one of the four components. nih.gov | The secondary amine can participate as the amine component, leading to complex α-acylamino amide structures bearing the azepane moiety. |

| Passerini Multicomponent Reaction | Not directly applicable with secondary amines, but derivatization to an isocyanide is possible. nih.gov | Conversion of the secondary amine to an isocyanide derivative would allow its use in the Passerini reaction to form α-acyloxy carboxamides. |

| Mannich-type Reactions | Secondary amines are used as one of the three components to form β-amino carbonyl compounds. | The secondary amine can react with an aldehyde and a carbon acid to introduce the azepane ring into a larger molecule. |

| Intramolecular Annulation/Rearrangement Cascade | Pyrrolidine rings can undergo expansion to form benzazepines. researchgate.net | A suitably functionalized this compound could potentially undergo similar ring expansion or rearrangement cascades to yield novel fused heterocyclic systems. |

| Tandem Amination/Cyclization | Primary and secondary amines react with functionalized allenynes to form azepines. nih.gov | The secondary amine could be used in a copper-catalyzed tandem reaction to construct more complex, substituted azepane derivatives. |

Synthesis of Advanced Materials and Functional Molecules

The application of diamines extends beyond pharmaceuticals into the realm of materials science, where they serve as crucial monomers for the synthesis of polymers such as polyamides and polyurethanes. wikipedia.org The difunctional nature of this compound, with its reactive secondary amine, allows for its potential incorporation into polymer backbones. The presence of the tertiary amine and the cyclic structure would introduce unique properties to the resulting polymers, such as altered solubility, thermal stability, and basicity.

While linear diamines like hexamethylenediamine (B150038) are commonly used in polymer production, the use of cyclic diamines can impart rigidity and specific conformational constraints to the polymer chain, influencing its macroscopic properties. wikipedia.org The N,N-dimethylamino group could also serve as a site for post-polymerization modification or as a catalytic center within the material. For instance, polymers with tertiary amine functionalities have been utilized in photoinduced block copolymerization. researchgate.net

Furthermore, acetamide (B32628) derivatives, which can be readily synthesized from the secondary amine of this compound, have been investigated for their potential in nonlinear optical (NLO) materials. The introduction of the polarizable azepane ring and the electron-donating dimethylamino group could enhance the NLO properties of such materials.

The table below summarizes the potential applications of this compound in the synthesis of advanced materials, drawing parallels from related diamines and acetamides.

| Material Class | Role of Related Diamines/Acetamides | Potential Contribution of this compound |

| Polyamides | Diamines are essential monomers that react with dicarboxylic acids to form the amide linkages of the polymer backbone. wikipedia.org | Incorporation of the rigid, cyclic azepane structure could enhance thermal stability and modify the mechanical properties of the resulting polyamide. |

| Polyurethanes | Diamines can be used as chain extenders or to form urea (B33335) linkages in polyurethane synthesis. | The unique structure could influence the microphase separation and final properties of the polyurethane material. |

| Epoxy Resins | Diamines act as cross-linking agents, curing the resin by reacting with epoxy groups. wikipedia.org | The specific reactivity of the secondary amine could control the curing kinetics and the cross-link density of the epoxy network. |

| Nonlinear Optical (NLO) Materials | Acetamide-based structures have been explored for their NLO properties. | Derivatization to an acetamide could lead to a molecule with a significant hyperpolarizability due to the combination of the donor (dimethylamino) and acceptor (carbonyl) groups within the azepane framework. |

| Functional Polymers | Polymers containing tertiary amine groups can act as catalysts or be used in specialized applications like photo-responsive materials. researchgate.net | The inherent tertiary amine functionality could be exploited to create polymers with built-in catalytic sites or other functional properties. |

Emerging Research Frontiers and Future Directions in N,n Dimethyl 3 Azepanamine Chemistry

Explorations in Photoredox Catalysis and Electrochemistry

The application of photoredox catalysis and electrochemistry to the synthesis and functionalization of N,N-Dimethyl-3-azepanamine represents a significant frontier. These methods offer green alternatives to traditional synthetic routes, often proceeding under mild conditions and enabling unique chemical transformations.

Inspired by research on the photomediated reactions of other azacycles, photoredox catalysis could provide novel pathways for the derivatization of this compound. nih.gov For instance, visible-light-mediated reactions could facilitate C-H functionalization at various positions on the azepane ring, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. sigmaaldrich.com Such approaches could lead to the development of a diverse library of this compound derivatives with potentially valuable properties.

Electrochemistry offers another promising avenue for the selective oxidation or reduction of this compound, potentially leading to novel ring-opening or functionalization reactions. The electrochemical synthesis of related amine compounds has demonstrated the power of this technique to achieve transformations that are challenging using conventional chemical reagents.

Table 1: Potential Photoredox and Electrochemical Reactions for this compound

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

|---|---|---|

| C-H Arylation | Photocatalyst (e.g., Iridium or Ruthenium complex), Aryl Halide, Blue LED light | Introduction of an aryl group onto the azepane ring |

| C-H Alkylation | Photocatalyst, Alkyl Halide, Light source | Addition of an alkyl chain to the azepane scaffold |

| Electrochemical Oxidation | Anode, Supporting Electrolyte | Formation of functionalized or ring-opened products |

| Electrochemical Reduction | Cathode, Supporting Electrolyte | Selective reduction of functional groups if present |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms is set to revolutionize the study of this compound chemistry. These technologies enable high-throughput screening of reaction conditions, rapid optimization, and safer, more scalable production of derivatives.

Automated synthesis platforms can be employed to rapidly generate a library of this compound analogs by systematically varying reactants, catalysts, and reaction parameters. This approach accelerates the discovery of new compounds with desired biological or material properties.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound and its derivatives. researchgate.netrsc.org These benefits include enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. researchgate.net The continuous nature of flow synthesis is also well-suited for industrial-scale production. cetjournal.it For example, the synthesis of N,N-dimethyltryptamine analogues has been successfully demonstrated using a continuous flow setup. rsc.org

Development of Novel Derivatization and Functionalization Strategies

The development of novel methods to derivatize and functionalize the this compound scaffold is crucial for expanding its chemical space and exploring its potential applications. Future research will likely focus on site-selective modifications of the azepane ring and the tertiary amine.

New catalytic systems could enable the selective functionalization of specific C-H bonds on the azepane ring, leading to the precise installation of functional groups. Furthermore, derivatization of the secondary amine within the azepane ring could be explored to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties. The use of derivatizing reagents like 3-nitrophenylhydrazine, which has been applied to other amine-containing metabolites, could be explored for analytical purposes. nih.gov

Sustainable and Biologically Inspired Chemical Transformations

A growing emphasis on green chemistry is driving the exploration of more sustainable and biologically inspired methods for the synthesis and modification of this compound. This includes the use of environmentally benign solvents, renewable starting materials, and biocatalysis.

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to modifying this compound. Enzymes could be used for stereoselective functionalization or the construction of the azepane ring from bio-based precursors.

Additionally, the development of synthetic routes that minimize waste generation and energy consumption will be a key focus. This could involve the design of atom-economical reactions and the use of catalytic rather than stoichiometric reagents. The principles of green chemistry will be integral to the future development of this compound chemistry, ensuring that new discoveries are made in an environmentally responsible manner.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-dimethyltryptamine |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of N,N-Dimethyl-3-azepanamine?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection to assess purity (≥99% as per USP standards for similar amines) . Complement this with nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation, referencing NIST’s thermodynamic and spectral databases for validation . Mass spectrometry (MS) can further verify molecular weight and fragmentation patterns .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodological Answer : Store in sealed, inert containers under cool (≤25°C), dry, and ventilated conditions to prevent degradation . Monitor for moisture sensitivity using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds . Safety protocols include using gloves, eye protection, and fume hoods to avoid dermal/ocular exposure .

Q. What synthetic routes are feasible for producing this compound in laboratory settings?

- Methodological Answer : Opt for reductive amination of 3-azepanone with dimethylamine using sodium cyanoborohydride in methanol at controlled pH (6-7). Purify via fractional distillation (boiling range ~164–168°C, as in analogous amides) , followed by recrystallization in non-polar solvents. Validate intermediates using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation) be resolved during structural elucidation?

- Methodological Answer : Cross-validate with computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) . Compare experimental data against NIST’s reference spectra and PubChem entries for analogous compounds . For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve coupling patterns .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in pharmacological studies?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or receptor-binding assays) with dose-response curves (IC50/EC50 calculations). For in vivo models, adopt randomized controlled trials (RCTs) with endpoints aligned with preclinical standards (e.g., survival analysis, hazard ratios) . Ensure reproducibility by including positive/negative controls and blinded data analysis .

Q. How can researchers address discrepancies in toxicity profiles observed across different studies?

- Methodological Answer : Perform meta-analyses to reconcile conflicting data, adjusting for variables like dosage, exposure duration, and model systems (e.g., cell lines vs. animal models) . Use computational toxicology tools (e.g., QSAR models) to predict metabolic pathways and identify potential toxicophores . Validate findings with acute toxicity assays (LD50) and histopathological evaluations .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while minimizing impurities?

- Methodological Answer : Employ design of experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent ratios). Monitor reaction progress via inline Fourier-transform infrared (FTIR) spectroscopy. For impurity profiling, use high-performance liquid chromatography (HPLC) with photodiode array detection, referencing USP guidelines for threshold limits .

Methodological Resources

- Thermodynamic Data : NIST Chemistry WebBook for enthalpy (ΔfH°), entropy (ΔrS°), and reaction-free energy (ΔrG°) .

- Safety Protocols : OSHA-aligned guidelines for handling amines, including spill containment and emergency response .

- Statistical Analysis : Log-rank tests and Cox proportional hazards models for survival data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.